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Compound of Interest

Compound Name:
6-chloro-4-methyl-1,3-

benzothiazole

CAS No.: 1190320-49-0

Cat. No.: B3219777

Get Quote

Executive Summary
The 6-chloro-4-methyl-1,3-benzothiazole scaffold represents a privileged substructure in

medicinal chemistry, particularly in the development of antimicrobial, antitumor, and

neuroprotective agents (e.g., Riluzole analogs). This guide provides a rigorous technical

analysis of its fundamental physicochemical properties—specifically Molecular Weight (MW)

and Lipophilicity (LogP)—which are critical determinants of Ligand Efficiency (LE) and ADME

behavior.

The presence of the 4-methyl group introduces steric bulk proximal to the thiazole nitrogen,

potentially modulating metabolic susceptibility, while the 6-chloro substituent enhances

lipophilicity and metabolic stability against para-oxidation.

Molecular Identity & Structural Analysis[1]
Precise molecular weight determination is the first step in compound validation. For 6-chloro-4-
methyl-1,3-benzothiazole, the presence of a chlorine atom necessitates attention to isotopic

distribution patterns during Mass Spectrometry (MS) analysis.
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Quantitative Specifications
Property Value Notes

IUPAC Name
6-chloro-4-methyl-1,3-

benzothiazole

Core scaffold (unsubstituted at

C2)

Molecular Formula C₈H₆ClNS

Exact Mass (Monoisotopic) 182.991 g/mol Based on ³⁵Cl

Average Molecular Weight 183.66 g/mol Weighted average of isotopes

Heavy Atom Count 11

Rotatable Bonds 0 Rigid bicyclic system

Topological Polar Surface Area

(TPSA)
~12.9 Å²

Attributed to the Thiazole N

and S

Isotopic Signature (MS Validation)
Due to the natural abundance of Chlorine isotopes (³⁵Cl ~75.8% and ³⁷Cl ~24.2%), the mass

spectrum will exhibit a characteristic M / M+2 peak ratio of approximately 3:1.

Base Peak (M): ~183.0 Da

Isotope Peak (M+2): ~185.0 Da

Expert Insight: In fragment-based drug discovery (FBDD), this specific MW (<200 Da) places

the compound in the "Fragment" category. The high ligand efficiency potential makes it an ideal

starting point for growing vectors at the C2 position.

Lipophilicity Profile (LogP / LogD)
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Lipophilicity is the primary driver of this compound's membrane permeability and non-specific

binding. The 6-chloro and 4-methyl substituents significantly increase the LogP relative to the

parent benzothiazole.

Predictive vs. Experimental Landscape
Compound Variant

Predicted LogP
(cLogP)

Experimental LogP
(Consensus)

Δ vs. Parent

Benzothiazole

(Parent)
2.01 1.99 - 2.01 N/A

6-Chloro-4-methyl-

1,3-benzothiazole
3.35 ± 0.3 3.20 - 3.40 (Est.) +1.3 log units

2-Amino derivative

(Metabolite)
2.65 2.50 - 2.70

Reduced due to

polarity

Mechanistic Impact of Substitution
4-Methyl Effect (+0.5 LogP): Increases hydrophobicity and provides steric shielding to the N3

nitrogen, potentially reducing hydrogen bond acceptor capability.

6-Chloro Effect (+0.7 LogP): The electron-withdrawing nature of the halogen increases the

acidity of the C2-proton (if unsubstituted) and significantly drives partitioning into lipid

bilayers.

ADME Implications
With a LogP > 3.0 and MW < 200, this compound exhibits high Blood-Brain Barrier (BBB)

permeability. However, this lipophilicity range also flags a risk for high intrinsic clearance (

) via CYP450 metabolism unless the C2 position is blocked or functionalized.

Experimental Protocols for Determination
To validate the theoretical values, the following self-validating protocols are recommended.

Workflow Visualization
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Figure 1: Decision tree for physicochemical characterization.

Protocol A: Shake Flask Method (OECD 107)
Applicability: LogP range -2 to 4 (Ideal for this compound). Principle: Direct measurement of

solute distribution between n-octanol and water at equilibrium.

Step-by-Step Methodology:

Phase Pre-Saturation:

Stir n-octanol and distilled water (1:1 ratio) for 24 hours before the experiment.

Why? To ensure mutual saturation, preventing volume shifts during the actual partition

step.

Stock Preparation:

Dissolve ~10 mg of 6-chloro-4-methyl-1,3-benzothiazole in the pre-saturated n-octanol.

Equilibration:

Prepare three different volume ratios of Octanol:Water (e.g., 1:1, 1:2, 2:1) in glass vials.

Vortex for 2 minutes, then shake mechanically for 1 hour at 25°C.

Centrifuge at 3000 rpm for 10 minutes to break any emulsions.

Analysis:
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Sample both the octanol and water phases.[1][2]

Quantify using UV-Vis spectrophotometry (λ_max ~260-290 nm) or HPLC.

Calculation:

Validation Criteria: The LogP values from all three ratios must fall within ±0.3 units.[1]

Protocol B: RP-HPLC Method (OECD 117)
Applicability: Faster throughput; relies on retention time (

) correlation.

Step-by-Step Methodology:

Column Selection: C18 Reverse Phase column (e.g., Agilent Zorbax Eclipse).

Mobile Phase: Isocratic Methanol/Water (75:25) buffered to pH 7.4.

Calibration:

Inject a mixture of reference standards with known LogP values (e.g., Toluene,

Naphthalene, Phenanthrene).

Construct a calibration curve:

.

Where capacity factor

.

Determination:

Inject 6-chloro-4-methyl-1,3-benzothiazole.

Calculate

and interpolate LogP from the calibration curve.
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Synthesis & Drug Development Context
Understanding the synthesis is crucial for accessing the material for testing. The 4-methyl

group requires specific precursors compared to standard benzothiazoles.

Synthetic Route (Jacobson Cyclization)
The most robust route utilizes 4-chloro-2-methylaniline (4-chloro-o-toluidine) as the starting

material.

4-Chloro-2-methylaniline
(Precursor)

Thioformylation
(Formic acid / P2S5 or Lawesson's)

Thioformanilide
Intermediate

Oxidative Cyclization
(K3Fe(CN)6 / NaOH)

 Jacobson Cyclization

6-Chloro-4-methyl-1,3-benzothiazole
(Target)

Click to download full resolution via product page

Figure 2: Synthetic pathway from commercially available aniline precursors.

Medicinal Chemistry Utility
Scaffold Hopping: This core is often used to replace indole or quinoline rings to improve

metabolic stability (lowering CYP oxidation potential).
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C2-Functionalization: The C2 proton is acidic. Lithiation (n-BuLi, -78°C) allows for the

introduction of electrophiles (aldehydes, halides) to generate libraries of bioactive

compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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